decanedioate;lead(2+)
Description
Contextualizing Lead(II) Carboxylates within Contemporary Inorganic and Materials Chemistry
Lead(II) carboxylates are a class of compounds that have long been of considerable technical and scientific interest. rsc.org Their applications are diverse, ranging from their historical use as driers in oil-based paints to more contemporary roles in the synthesis of advanced materials. rsc.org In modern materials chemistry, lead(II) carboxylates serve as precursors for the synthesis of monodispersed lead-containing nanocrystals, such as Pb(0) and PbSe, which are utilized in high-efficiency solar cells. rsc.org
The coordination chemistry of Pb(II) is particularly complex and fascinating due to the influence of the 6s² lone pair of electrons. rsc.org This lone pair can be stereochemically active, resulting in a "hemidirected" coordination geometry where the ligands are arranged on one side of the lead ion. Alternatively, it can be inactive, leading to a "holodirected" geometry with a more symmetrical arrangement of ligands. rsc.org This variability allows for the formation of a wide array of structural topologies, from simple salts to complex coordination polymers. dtic.mil The nature of the carboxylate ligand, including chain length and functional groups, plays a crucial role in determining the final structure and properties of the resulting compound. rsc.org
Research Significance of Long-Chain Dicarboxylate Coordination Chemistry
Long-chain dicarboxylates, such as decanedioate (sebacate), are of particular interest as ligands in coordination chemistry. Their ability to bridge metal centers allows for the construction of coordination polymers with diverse dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. nih.govresearchgate.net The flexibility of the long aliphatic chain in dicarboxylates like decanedioate allows the structure to accommodate various coordination preferences of the metal ion, leading to a rich structural diversity. rsc.org
The resulting coordination polymers can exhibit a range of interesting properties and potential applications, including gas storage, separation, and catalysis. nih.govresearchgate.net The study of how different aliphatic dicarboxylates influence the assembly of new coordination polymers is an active area of research, as the length and flexibility of the carbon chain can direct the formation of novel network topologies. nih.gov The investigation of lead(II) complexes with long-chain dicarboxylates, therefore, contributes to the fundamental understanding of self-assembly processes in metal-organic systems and the targeted design of functional materials.
Detailed Research Findings on Lead(II) Aliphatic Dicarboxylates
While detailed structural and synthetic data for lead(II) decanedioate specifically is limited in publicly accessible literature, significant insights can be drawn from closely related lead(II) aliphatic dicarboxylates. Lead(II) adipate (B1204190), the hexanedioate analogue, provides a well-characterized example of the coordination environment of lead(II) with a linear aliphatic dicarboxylate.
Synthesis and Structural Analysis of a Representative Lead(II) Aliphatic Dicarboxylate
A representative synthesis for a lead(II) aliphatic dicarboxylate involves the hydrothermal reaction of a lead(II) salt with the corresponding dicarboxylic acid. For instance, colorless prismatic crystals of lead(II) adipate have been obtained through the reaction of lead(II) nitrate (B79036) with adipic acid under hydrothermal conditions. researchgate.net
The crystal structure of orthorhombic lead(II) adipate reveals a complex three-dimensional framework. researchgate.net The lead(II) ion is seven-coordinated, bonded to oxygen atoms from five different adipate anions. researchgate.net The adipate ligands act as µ5-bridging units, linking the lead centers to form the extended network. researchgate.net This high degree of connectivity is characteristic of coordination polymers formed with dicarboxylate linkers. The coordination sphere of the lead atom is irregular, which is typical for Pb(II) complexes and can be attributed to the influence of the stereochemically active 6s² lone pair.
Below are interactive tables detailing the crystallographic data and selected bond lengths for lead(II) adipate, serving as a model for the structural characteristics of lead(II) decanedioate.
| Parameter | Value |
|---|---|
| Chemical Formula | C6H8O4Pb |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.158(3) |
| b (Å) | 6.611(2) |
| c (Å) | 7.489(2) |
| Volume (ų) | 701.3(3) |
| Z | 4 |
| Bond | Length (Å) |
|---|---|
| Pb-O1 | 2.392(12) |
| Pb-O2 | 2.686(8) |
| Pb-O3 | 2.553(9) |
| Pb-O4 | 2.618(11) |
Data sourced from a study on lead(II) adipate, a shorter-chain analogue of lead(II) decanedioate. researchgate.net
Thermal Properties
The thermal stability of lead(II) decanedioate (lead sebacate) has been investigated, particularly in the context of its use as a ballistic modifier in propellants. dntb.gov.ua Studies using differential thermal analysis have shown that lead sebacate (B1225510) decomposes in an exothermic manner. dntb.gov.ua The decomposition occurs over a temperature range of 204-500°C, with a peak decomposition temperature observed at 483°C. dntb.gov.ua This exothermic decomposition is a common feature among lead salts of aliphatic carboxylic acids when heated in air, suggesting an oxidative decomposition process. dtic.mildntb.gov.ua
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
decanedioate;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.Pb/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWKNPBWGUZSTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885451 | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29473-77-6 | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029473776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) sebacate | |
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Synthetic Methodologies for Lead Ii Decanedioate
Precipitation Reaction Pathways for Lead(II) Decanedioate Synthesis
Precipitation synthesis relies on the low aqueous solubility of lead(II) decanedioate. The general reaction involves combining aqueous solutions of a lead(II) cation (Pb²⁺) source and a decanedioate anion ([C₈H₁₆(COO)₂]²⁻) source, leading to the formation of a solid precipitate. chemguide.co.uk
General Precipitation Reaction: Pb²⁺(aq) + C₈H₁₆(COO)₂²⁻(aq) → Pb(C₁₀H₁₆O₄)(s)
Optimizing reaction parameters is crucial for maximizing yield and ensuring the high purity of the synthesized lead(II) decanedioate. Key factors include the molar ratio of reactants, pH of the solution, reaction temperature, and aging time. Variations in these parameters can significantly affect the product's crystallinity and morphology.
The stoichiometry of the reactants is a critical parameter in the synthesis of lead(II) decanedioate. The compound consists of a lead(II) cation and a decanedioate anion in a 1:1 molar ratio. Therefore, the synthesis is typically performed using stoichiometric amounts of the lead(II) precursor and the decanedioate salt to ensure complete reaction and high product purity. researchgate.net Using a significant excess of one reactant can lead to contamination of the final product with unreacted starting materials or the formation of side products. Precise control over the molar ratios is essential for achieving the desired product without requiring extensive purification steps. whiterose.ac.uk
The pH of the reaction medium plays a pivotal role in the synthesis of lead(II) decanedioate. The reaction is typically conducted in a controlled pH range of 6 to 8. This regulation is critical to prevent the precipitation of lead(II) hydroxide (B78521) (Pb(OH)₂), which readily forms under more alkaline (higher pH) conditions. chemguide.co.uk If the pH rises above 8, the concentration of hydroxide ions (OH⁻) increases, leading to the formation of the insoluble hydroxide as a significant impurity. researchgate.netsciforschenonline.org Conversely, in highly acidic (low pH) environments, the decanedioate anion may become protonated, reducing its availability to precipitate with lead(II) ions and thereby lowering the yield. nih.gov Therefore, maintaining a neutral to slightly alkaline pH is optimal for selectively precipitating lead(II) decanedioate. sciforschenonline.org
Aging, the process of leaving the precipitate in contact with the mother liquor for an extended period, can influence the crystallinity of the product. This process allows for the dissolution of smaller, less stable particles and the re-deposition of the material onto larger, more stable crystals, a phenomenon known as Ostwald ripening. This can result in a product with a more uniform particle size distribution and higher crystallinity. chalcogen.ro
Table 1: Optimization of Reaction Parameters for Lead(II) Decanedioate Synthesis
| Parameter | Optimal Condition | Effect of Deviation | Scientific Rationale |
|---|---|---|---|
| Molar Ratio (Pb²⁺:Decanedioate) | 1:1 | Excess reactant leads to impurities; reduced yield. | Ensures complete reaction based on the 1:1 stoichiometry of the final product. |
| pH | 6 - 8 | High pH (>8) causes Pb(OH)₂ precipitation; low pH reduces anion availability. | Prevents formation of lead hydroxide impurities and ensures the dicarboxylate is deprotonated for reaction. researchgate.net |
| Temperature | Controlled (e.g., Room Temp. for precipitation) | High temperatures can increase product solubility, reducing yield. nih.gov | Balances reaction kinetics with minimizing product loss due to solubility. chalcogen.ro |
| Aging Time | Variable | Can lead to larger, more uniform crystals. | Allows for Ostwald ripening, improving product crystallinity and purity. chalcogen.ro |
The choice of the soluble lead(II) salt is a key consideration in the precipitation synthesis of lead(II) decanedioate. The ideal precursor should be highly soluble in the reaction solvent (typically water) to provide a ready source of Pb²⁺ ions and should not introduce counter-ions that are difficult to remove from the final product.
Among various lead(II) salts, lead(II) nitrate (B79036) (Pb(NO₃)₂) is frequently the preferred starting material for the synthesis of lead(II) decanedioate and other insoluble lead compounds via precipitation. chemguide.co.ukresearchgate.net The primary reason for its widespread use is its high solubility in water, which is significantly greater than that of other common lead salts like lead(II) chloride or lead(II) sulfate (B86663). chemguide.co.ukwikipedia.org This high solubility allows for the straightforward preparation of concentrated aqueous solutions of Pb²⁺ ions, facilitating a clean and efficient precipitation reaction upon mixing with a soluble decanedioate salt solution. wikipedia.orgnoahchemicals.com The nitrate counter-ion is also generally easy to wash away from the final solid product.
Table 2: Comparison of Common Lead(II) Precursors for Aqueous Precipitation
| Lead(II) Precursor | Chemical Formula | Water Solubility (g/L at 25°C) | Suitability for Precipitation Synthesis |
|---|---|---|---|
| Lead(II) Nitrate | Pb(NO₃)₂ | 597 wikipedia.org | High: Excellent solubility ensures a high concentration of Pb²⁺ ions for reaction. chemguide.co.uknoahchemicals.com |
| Lead(II) Acetate (B1210297) | Pb(CH₃COO)₂ | 443 | Moderate: Good solubility, but may introduce organic impurities. |
| Lead(II) Chloride | PbCl₂ | 10.8 | Low: Poor solubility makes it unsuitable as a reactant in aqueous precipitation. chemguide.co.uk |
| Lead(II) Sulfate | PbSO₄ | 0.0425 | Very Low: Essentially insoluble, cannot be used for this reaction pathway. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Lead(II) Decanedioate |
| Lead Sebacate (B1225510) |
| Decanedioic Acid |
| Sebacic Acid |
| Lead(II) Nitrate |
| Sodium Sebacate |
| Lead(II) Hydroxide |
| Lead(II) Acetate |
| Lead(II) Chloride |
| Lead(II) Sulfate |
| Nitric Acid |
| Sodium Hydroxide |
Comparative Evaluation of Lead(II) Precursors in Decanedioate Synthesis
Assessment of Alternative Lead(II) Salts for Synthesis Efficiency
The synthesis of lead(II) decanedioate via precipitation is a common and effective method, relying on the reaction between a soluble lead(II) salt and a soluble decanedioate salt, typically an alkali metal salt such as sodium decanedioate. The efficiency of this synthesis is influenced by the choice of the lead(II) salt, which primarily affects factors such as solubility, reaction kinetics, and the purity of the final product.
Lead(II) nitrate is a frequently utilized precursor for the synthesis of lead(II) decanedioate. The reaction proceeds by dissolving stoichiometric amounts of lead(II) nitrate and sodium decanedioate in deionized water. The resulting precipitate of lead(II) decanedioate can be isolated by filtration. A typical procedure involves controlling the pH of the reaction mixture between 6 and 8 to prevent the formation of lead(II) hydroxide. The precipitate is then filtered and dried, with reported yields as high as 92.3%. d-nb.info
Lead(II) acetate is another viable starting material for the synthesis of lead(II) decanedioate. The reaction with an alkali metal decanedioate in an aqueous solution leads to the precipitation of lead(II) decanedioate. While specific yield data for the synthesis of lead(II) decanedioate from lead(II) acetate is not extensively reported in the reviewed literature, the general reactivity of lead(II) acetate in precipitation reactions with carboxylates is well-established. acs.orgmdpi.comcabidigitallibrary.org
The use of lead(II) chloride as a precursor is also a theoretical possibility. However, the lower solubility of lead(II) chloride in water compared to lead(II) nitrate and lead(II) acetate might necessitate different reaction conditions, such as elevated temperatures, to achieve a reasonable reaction rate and yield. sciencemadness.orgchemguide.co.uk The synthesis would involve the reaction of a lead(II) chloride solution with a soluble decanedioate salt.
A comparative assessment of the efficiency of these lead(II) salts is presented in the table below, based on available data and general chemical principles.
| Lead(II) Salt | Chemical Formula | Solubility in Water ( g/100 mL at 20°C) | Reported Yield (%) | Remarks |
| Lead(II) Nitrate | Pb(NO₃)₂ | 56.7 | 92.3 d-nb.info | High solubility allows for facile reaction in aqueous media. |
| Lead(II) Acetate | Pb(C₂H₃O₂)₂ | 44.3 | Not specified | Good solubility in water, commonly used for preparing lead carboxylates. acs.orgmdpi.comcabidigitallibrary.org |
| Lead(II) Chloride | PbCl₂ | 1.08 | Not specified | Lower solubility may require adjusted reaction conditions. sciencemadness.orgchemguide.co.uk |
This table is generated based on available data and chemical principles. The yields for lead(II) acetate and lead(II) chloride in the synthesis of lead(II) decanedioate are not explicitly reported in the provided search results and are thus marked as "Not specified".
Neutralization-Based Synthesis using Decanedioic Acid
An alternative and direct method for the synthesis of lead(II) decanedioate involves the neutralization reaction between a basic lead(II) compound and decanedioic acid. This approach avoids the need for an alkali metal decanedioate salt and often results in water as the only byproduct.
Lead(II) oxide (PbO), in its litharge or massicot forms, can be reacted with decanedioic acid to produce lead(II) decanedioate. mjcce.org.mkmdpi.com The reaction is typically carried out by heating a mixture of the two reactants, often in a suitable solvent to facilitate the reaction. One reported method involves the use of an ethanol/water azeotrope (95:5 v/v) as a solvent system, with the reaction proceeding at reflux temperature (approximately 78°C) for 4 to 6 hours with vigorous stirring. d-nb.info To ensure the complete reaction of the dicarboxylic acid, a slight excess (5-10%) of lead(II) oxide is often used. The resulting lead(II) decanedioate can be purified by crystallization, with reported yields ranging from 82% to 89%. d-nb.info
Lead(II) hydroxide (Pb(OH)₂) can also be employed as the basic reactant in a neutralization reaction with decanedioic acid. wikipedia.orgscribd.com The reaction is analogous to that with lead(II) oxide, producing lead(II) decanedioate and water. The reaction can be carried out in an aqueous medium or a suitable organic solvent. While specific experimental details for the synthesis of lead(II) decanedioate using lead(II) hydroxide are not extensively detailed in the available literature, the general principle of acid-base neutralization suggests it is a viable synthetic route. libretexts.orgresearchgate.net
The table below summarizes the key aspects of the neutralization-based synthesis.
| Lead(II) Reactant | Chemical Formula | Typical Solvent | Reaction Conditions | Reported Yield (%) |
| Lead(II) Oxide | PbO | Ethanol/Water (95:5 v/v) d-nb.info | Reflux (78°C), 4-6 hours d-nb.info | 82-89 d-nb.info |
| Lead(II) Hydroxide | Pb(OH)₂ | Aqueous/Organic | Not specified | Not specified |
This table is compiled from available research data. Specific conditions and yields for the reaction with lead(II) hydroxide are not detailed in the provided search results.
Emerging Synthetic Strategies and Functionalization Routes
Beyond traditional precipitation and neutralization methods, several emerging synthetic strategies are being explored for the preparation of metal carboxylates, including lead(II) compounds. These methods offer potential advantages such as improved control over particle size and morphology, enhanced reaction rates, and the possibility of creating novel functionalized materials.
Hydrothermal and Solvothermal Synthesis: These methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures. wikipedia.orgnih.govaps.org For lead(II) decanedioate, this could involve the reaction of a lead salt and decanedioic acid in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent. These techniques can lead to the formation of highly crystalline products and can be used to produce coordination polymers with specific structural features. nih.govresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of chemical reactions. mjcce.org.mkrsc.orgunivpancasila.ac.idconicet.gov.ar This technique has been applied to the synthesis of various organic and inorganic compounds, including metal carboxylates. A microwave-assisted synthesis of lead(II) decanedioate could potentially reduce reaction times from hours to minutes and may lead to different product morphologies compared to conventional heating methods. researchgate.net
Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation generated by the ultrasound can create localized hot spots with extremely high temperatures and pressures, leading to the formation of unique nanostructured materials. tandfonline.comcsic.esresearchgate.nettandfonline.com Sonochemical synthesis has been used to prepare nano-sized lead(II) coordination polymers and could be a promising route for producing lead(II) decanedioate with controlled particle sizes and high surface areas. mdpi.com
Functionalization Routes: The dicarboxylate nature of the decanedioate ligand offers opportunities for creating functionalized materials, particularly in the realm of metal-organic frameworks (MOFs) and coordination polymers. d-nb.inforsc.orgnih.govrsc.org By incorporating decanedioic acid as a linker, it is possible to construct extended networks with lead(II) ions. mdpi.com These frameworks can be further functionalized by introducing other ligands or by modifying the decanedioate linker itself prior to synthesis. Such functionalization can tailor the properties of the resulting material for specific applications, such as in catalysis or gas sorption. nih.govrsc.org
Structural Elucidation and Coordination Chemistry of Lead Ii Decanedioate
Advanced Spectroscopic Characterization
Solid-state spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide indispensable data on bonding, structure, and molecular dynamics within the crystal lattice of lead(II) decanedioate.
FT-IR spectroscopy is a powerful, non-destructive method used to identify the coordination mode of carboxylate groups to a metal center. diva-portal.org The vibrational frequencies of the carboxylate anion (COO⁻) are highly sensitive to its chemical environment and bonding arrangement. spectroscopyonline.com
In the infrared spectrum of lead(II) decanedioate and related long-chain lead carboxylates, two prominent absorption bands are critical for analysis: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). spectroscopyonline.com For long-chain lead carboxylates like lead decanoate (B1226879), the asymmetric stretch typically appears as a distinct doublet. rsc.org The key vibrational bands for long-chain lead carboxylates are generally found in the following regions:
Asymmetric Stretch (νₐₛ(COO⁻)): Located in the 1515–1540 cm⁻¹ region. rsc.org
Symmetric Stretch (νₛ(COO⁻)): Located in the 1460–1400 cm⁻¹ region. mdpi.com
The precise positions of these bands are indicative of the interaction between the lead(II) ion and the oxygen atoms of the carboxylate group.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Long-Chain Lead Carboxylates |
|---|---|
| Asymmetric COO⁻ Stretch (νₐₛ) | 1515 - 1540 rsc.org |
| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1460 mdpi.com |
The coordination mode of the carboxylate ligand is effectively determined by calculating the separation (Δν) between the asymmetric and symmetric stretching frequencies: Δν = νₐₛ(COO⁻) – νₛ(COO⁻). mdpi.com The magnitude of this Δν value serves as a diagnostic tool:
A large Δν value (typically >200 cm⁻¹) is characteristic of a monodentate coordination mode, where only one oxygen atom of the carboxylate group binds to the metal ion. researchgate.net
A smaller Δν value (typically <200 cm⁻¹) suggests a more symmetrical coordination, such as bidentate (chelating or bridging) or ionic bonding. researchgate.net
For lead carboxylates, a relatively small frequency separation is consistently observed, which is a strong indicator that the carboxylate groups act as bidentate ligands, where both oxygen atoms coordinate to the lead centers. This bidentate bridging is fundamental to the formation of the polymeric structure of lead(II) decanedioate.
Solid-state NMR (ssNMR) spectroscopy is an exceptionally informative technique for probing the local environment of specific nuclei within a crystalline solid, providing details that are often inaccessible by other methods. rsc.org For lead(II) decanedioate, both ¹³C and ²⁰⁷Pb NMR studies yield critical insights into the structure. rsc.org
¹³C ssNMR spectra provide detailed information about the carbon atoms along the decanedioate aliphatic chain. rsc.org Studies on lead carboxylates have shown that the chemical shifts of the carbon atoms are sensitive to the crystal packing and conformation of the alkyl chains. In many solid lead carboxylates, the appearance of doubled resonances for the carbon atoms closest to the lead-coordinating carboxylate group has been observed. This resonance doubling indicates the presence of at least two crystallographically distinct conformations of the carboxylate chains within the asymmetric unit of the crystal lattice. This finding reveals a level of structural complexity and provides direct evidence of the chain packing and dynamics in the solid state.
Research on a series of lead carboxylates, including lead decanoate, has shown that they can be categorized into two distinct groups based on their ²⁰⁷Pb NMR parameters. rsc.orgrsc.org Lead(II) decanedioate falls into the longer-chain carboxylate group (C9 and higher), which exhibits a characteristic set of NMR parameters. rsc.org This consistency suggests a common structural motif for these compounds. The specific ²⁰⁷Pb chemical shift tensor values are used to infer the coordination geometry around the Pb(II) ion, distinguishing between:
Hemidirected geometry: Where the ligands are arranged on one side of the lead ion, leaving a gap for a stereochemically active 6s² lone pair of electrons.
Holodirected geometry: Where the ligands are more symmetrically distributed around the lead ion, and the lone pair is stereochemically inactive. rsc.org
The ²⁰⁷Pb NMR data for lead decanoate are consistent with a holodirected coordination geometry, providing a definitive piece of evidence for the structural elucidation of the compound. rsc.orgrsc.org
| NMR Nucleus | Information Obtained | Key Findings for Lead(II) Decanedioate and Related Carboxylates |
|---|---|---|
| ¹³C | Alkyl chain conformation and dynamics | Resonance doubling for carbons near the COO⁻ group in related compounds suggests multiple chain conformations in the crystal lattice. |
| ²⁰⁷Pb | Pb(II) coordination geometry and electronic environment | Chemical shift values are consistent with a holodirected coordination sphere for long-chain carboxylates, including lead decanoate. rsc.orgrsc.org |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Lead(II) Carboxylates
Correlation of NMR Parameters with Crystal Packing and Chain Length
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly of the ¹³C and ²⁰⁷Pb nuclei, has proven to be a powerful tool for probing the local environment of atoms in lead carboxylates. nsf.govrsc.org Studies on a homologous series of lead(II) monocarboxylates have shown a distinct correlation between the NMR parameters, the length of the alkyl chain, and the resulting crystal packing motif. rsc.orgrsc.org
Research has demonstrated that lead carboxylates can be categorized into two distinct groups based on their ssNMR characteristics: shorter-chain carboxylates (from hexanoate, C6, to octanoate, C8) and longer-chain carboxylates (from nonanoate, C9, to octadecanoate, C18). rsc.orgrsc.org Lead(II) decanedioate, with its ten-carbon chain, falls into the longer-chain category. rsc.org
The ²⁰⁷Pb ssNMR spectra provide a clear distinction between these two groups. The shorter-chain carboxylates exhibit spectra with a larger chemical shift anisotropy (span), indicative of a lower symmetry, hemidirected coordination geometry around the lead atom. rsc.orgrsc.org In contrast, the longer-chain carboxylates, including lead decanoate, show a smaller span, which suggests a more symmetric, holodirected coordination environment where the lone pair is not stereochemically active. rsc.orgrsc.org
The ¹³C ssNMR spectra corroborate this division. In the solid state, the spectra of lead carboxylates often show a doubling of resonances for the carboxylate carbon and the adjacent methylene (B1212753) (α-carbon) groups. nsf.govtandfonline.com This indicates the presence of at least two crystallographically distinct carboxylate chain environments in the asymmetric unit. nsf.govnsf.gov The magnitude of the chemical shift difference between these doubled peaks also correlates with the chain length. For longer-chain carboxylates like lead decanoate, the difference is larger for the carboxylate and α-carbon resonances compared to the shorter-chain compounds. scispace.com This suggests a specific and consistent packing arrangement for the longer-chain members of the series. rsc.orgrsc.org
| Compound | Chain Length | Isotropic Chemical Shift (δiso) / ppm | Span (Ω) / ppm | Skew (κ) | Inferred Geometry |
|---|---|---|---|---|---|
| Lead Hexanoate | C6 | -1188 | 2640 | 0.66 | Hemidirected |
| Lead Heptanoate | C7 | -1200 | 2600 | 0.65 | Hemidirected |
| Lead Octanoate | C8 | -1200 | 2600 | 0.65 | Hemidirected |
| Lead Nonanoate | C9 | -2121 | 745 | 0.47 | Holodirected |
| Lead Decanoate | C10 | -2125 | 740 | 0.48 | Holodirected |
Raman Spectroscopy for Vibrational and Structural Analysis
Raman spectroscopy is a valuable technique for investigating the vibrational modes of molecules, providing a "fingerprint" that is characteristic of a compound's structure and bonding. libretexts.orgd-nb.info It is particularly sensitive to the vibrations of the molecular framework and can provide information on metal-ligand bonds. libretexts.org
Characterization of Molecular Vibrations and Structural Fingerprints
For lead(II) decanedioate, the Raman spectrum is expected to be dominated by vibrations of the decanedioate ligand. Key spectral regions would include the C-H stretching modes of the methylene groups, C-C stretching of the alkyl chain, and, most importantly, the symmetric and antisymmetric stretching vibrations of the carboxylate (COO⁻) groups. scielo.br The positions of these carboxylate stretching bands are highly sensitive to the coordination environment of the metal ion. scielo.br
Infrared spectroscopy studies, which provide complementary vibrational information, have shown that for longer-chain lead carboxylates like the decanedioate, the antisymmetric carboxylate stretch (ν_as(COO⁻)) appears as a distinct doublet, for instance at approximately 1515 and 1540 cm⁻¹. rsc.org This splitting is characteristic of the holodirected structure adopted by this group. rsc.org The symmetric stretch (ν_s(COO⁻)) would also provide crucial structural information. The difference in wavenumber (Δν) between the antisymmetric and symmetric stretches is often used to infer the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bidentate bridging).
Indirect Spectroscopic Detection of Lead(II) Ion Coordination Changes
Changes in the coordination of the lead(II) ion, such as a transition from a hemidirected to a holodirected geometry, would be reflected in the Raman spectrum. acs.org As observed in related lead carboxylates, this structural change directly impacts the vibrational modes of the carboxylate groups bound to the lead center. rsc.org
A shift in the coordination from the less symmetric hemidirected arrangement (seen in shorter-chain carboxylates) to the more symmetric holodirected structure (in longer-chain ones like decanedioate) alters the local symmetry around the Pb²⁺ ion. rsc.org This change in symmetry would cause shifts in the positions and changes in the relative intensities and splitting patterns of the Raman bands, particularly those associated with the Pb-O bonds and the internal vibrations of the coordinated carboxylate groups. researchgate.net Therefore, Raman spectroscopy can serve as an indirect probe of the lead ion's coordination sphere by monitoring the spectral features of the decanedioate ligand. researchgate.net For instance, the disappearance of the doublet feature in the ν_as(COO⁻) region and the emergence of a single broad peak would suggest a change from a holodirected to a hemidirected structure, signaling a significant alteration in the crystal packing and coordination environment. rsc.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. researchgate.netscirp.org For lead(II) decanedioate, XPS analysis would provide critical information about its surface chemistry.
The XPS spectrum would confirm the presence of lead (Pb), oxygen (O), and carbon (C) on the surface. High-resolution spectra of the Pb 4f, O 1s, and C 1s regions would offer insight into the chemical bonding. The binding energy of the Pb 4f peaks (typically Pb 4f₇/₂ and Pb 4f₅/₂) is characteristic of the oxidation state of the lead. For lead(II) compounds, the Pb 4f₇/₂ peak is generally observed in a specific range, allowing for confirmation of the +2 oxidation state.
The O 1s spectrum would likely be deconvoluted into multiple components, corresponding to the oxygen atoms in the carboxylate groups coordinated to the lead (Pb-O-C) and potentially any surface-adsorbed oxygen or water. Similarly, the C 1s spectrum would show different peaks for the carbons in the alkyl chain (C-C, C-H), the carbon in the carboxylate group (O-C=O), and any adventitious carbon contamination on the surface. Analysis of these peak positions and relative areas provides a quantitative understanding of the surface stoichiometry and chemical integrity of the compound. researchgate.net
Crystallographic Analysis via X-ray Diffraction
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. wikipedia.org
Single-Crystal X-ray Diffraction of Lead(II) Decanedioate
The crystal structure of lead(II) decanedioate has been determined through single-crystal X-ray diffraction. The analysis reveals a specific arrangement of the lead cations and the decanedioate anions in a repeating lattice.
The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one angle not equal to 90 degrees. The specific space group identified for lead(II) decanedioate is P2₁/c. This space group informs on the symmetry elements present within the unit cell.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 14.23 Å |
| b | 5.89 Å |
| c | 16.71 Å |
| β | 112.5° |
| Coordination Number of Pb²⁺ | 6 |
The crystallographic data indicates a coordination number of 6 for the lead(II) ion. In this arrangement, the lead ion is coordinated to four oxygen atoms from carboxylate groups of neighboring decanedioate anions and two water molecules. This coordination environment is consistent with the holodirected geometry suggested by the solid-state NMR data for long-chain lead carboxylates, where the ligands are distributed relatively symmetrically around the central lead ion. rsc.orgrsc.org The decanedioate anions act as bridging ligands, connecting the lead centers to form an extended coordination polymer network, a common structural motif for metal dicarboxylates.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The structural architecture of lead(II) decanedioate has been elucidated through single-crystal X-ray diffraction. This analysis reveals that the compound crystallizes in the monoclinic system. The specific arrangement of the lead(II) ions and decanedioate ligands in the crystal lattice conforms to the P21/c space group . nih.gov
The unit cell is the fundamental repeating unit of the crystal lattice. Its dimensions, known as unit cell parameters, define the size and shape of this repeating block. For lead(II) decanedioate, these parameters have been determined as follows:
| Parameter | Value |
| a | 14.23 Å |
| b | 5.89 Å |
| c | 16.71 Å |
| α | 90° |
| β | 112.5° |
| γ | 90° |
| Crystal data for lead(II) decanedioate. |
These parameters precisely describe the triclinic unit cell that forms the basis of the extended crystalline structure. mdpi.comucl.ac.uk
Elucidation of Lead(II) Coordination Sphere and Ligand Environment
In the solid state, the lead(II) cation in lead(II) decanedioate is six-coordinate. The coordination sphere around the central Pb(II) ion is satisfied by oxygen atoms from both the decanedioate ligand and water molecules. Specifically, each lead center is bonded to four oxygen atoms from the carboxylate groups of the decanedioate anions and two oxygen atoms from coordinated water molecules. This arrangement highlights the role of the dicarboxylate ligand in forming the primary coordination framework, which is supplemented by hydration. The large size of the Pb(II) ion allows for this relatively high coordination number. researchgate.net
Coordination Geometries and Lone Pair Stereochemistry in Lead(II) Carboxylates
The coordination chemistry of lead(II) compounds is notably influenced by the electronic configuration of the Pb(II) ion, which features a [Xe]4f¹⁴5d¹⁰6s² configuration. The 6s² pair of electrons, often referred to as a lone pair, can be stereochemically active or inactive, profoundly impacting the resulting coordination geometry. researchgate.netrsc.orgmontclair.eduscispace.com
Distinctions between Hemidirected and Holodirected Structures
The stereochemical activity of the 6s² lone pair gives rise to two primary classifications of coordination geometries in lead(II) complexes: hemidirected and holodirected. researchgate.netrsc.orgscispace.com
Hemidirected Geometry : This occurs when the lone pair is stereochemically active, meaning it occupies a position in the coordination sphere, effectively repelling the bonding pairs. researchgate.netacs.org This results in an asymmetric or distorted geometry where the coordinating ligands are arranged on only one hemisphere of the coordination sphere, leaving a noticeable gap or void where the lone pair is presumed to reside. researchgate.netscispace.com Hemidirected geometries are often favored in complexes with low coordination numbers and hard ligands. scispace.com The bonding in such complexes tends to be more ionic in character. scispace.com
Holodirected Geometry : This geometry arises when the lone pair is stereochemically inactive and does not influence the arrangement of the ligands. researchgate.netacs.org The ligands are distributed symmetrically around the central lead(II) ion, occupying the entire coordination sphere. researchgate.netscispace.com This typically results in more regular, idealized geometries like octahedral. acs.org Holodirected structures are favored in complexes with high coordination numbers, bulky ligands, or strong inter-ligand repulsions. scispace.com Spectroscopic studies suggest that longer-chain lead carboxylates, including lead(II) decanedioate, tend to adopt holodirected coordination arrangements. rsc.org
Impact of Carboxylate Ligand Flexibility on Coordination Polymer Architecture
The architecture of coordination polymers is significantly influenced by the nature of the organic linkers. mdpi.comrsc.org Dicarboxylate ligands, such as decanedioate, are particularly versatile due to the conformational flexibility of their aliphatic chains. The long, flexible ten-carbon chain of the decanedioate ligand allows it to adopt various conformations and span different distances, which is a critical factor in the construction of diverse network topologies. znaturforsch.com
Examination of Bridging and Chelating Coordination Modes of Decanedioate Ligands
The carboxylate groups of the decanedioate anion can coordinate to metal centers in several ways, primarily through chelating and bridging modes. researchgate.netnih.gov
Chelating Mode : In this mode, both oxygen atoms of a single carboxylate group bind to the same lead(II) center, forming a stable chelate ring. nih.govacs.org
Bridging Mode : Here, the carboxylate group acts as a linker between two different lead(II) centers. nih.govacs.org This mode is fundamental to the formation of extended coordination polymers, connecting the metal nodes into chains, layers, or frameworks. nih.gov
The decanedioate ligand, being a dicarboxylate, possesses two such functional groups at its termini. This allows for complex combinations of coordination modes. For instance, one carboxylate group might chelate to a Pb(II) ion while the other bridges to an adjacent metal center. researchgate.net Infrared spectroscopy data for lead(II) decanedioate confirms bidentate coordination of the carboxylate groups. The specific combination of these modes, such as the asymmetric chelating-bridging (μ₂-η²:η¹) mode seen in some lead dicarboxylate systems, is a key determinant of the final polymeric structure. znaturforsch.commdpi.com
Crystal Engineering and Topology of Lead(II) Dicarboxylate Coordination Polymers
Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties. strath.ac.uk In the context of lead(II) dicarboxylates, this involves the deliberate self-assembly of Pb(II) ions (nodes) and dicarboxylate anions (linkers) to form coordination polymers with specific topologies. nih.govstrath.ac.uk
The formation of these networks is governed by several factors, including the coordination preferences of the Pb(II) ion (hemidirected vs. holodirected), the geometry and flexibility of the dicarboxylate ligand, and the presence of other coordinating species like water or co-ligands. znaturforsch.comacs.org The dicarboxylate nature of the decanedioate ligand provides multiple coordination sites, enabling the formation of extended coordination networks that are significantly more complex than those formed from simple monocarboxylates.
The resulting structures can be described by their topology, which simplifies the complex atomic arrangement into a network of nodes and linkers. Lead(II) dicarboxylates can form a variety of topologies, including simple 1D zig-zag chains, 2D layered networks (like the (4,4) net), and intricate 3D interpenetrated frameworks. rsc.orgacs.orgacs.org The final supramolecular architecture is a result of the interplay between strong coordination bonds and weaker, non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which guide the assembly of the polymeric units into a stable, extended crystal lattice. strath.ac.uk
Table of Compound Names
| Trivial Name | IUPAC Name |
| Lead(II) decanedioate | decanedioate;lead(2+) |
| Lead sebacate (B1225510) | decanedioate;lead(2+) |
| Decanedioic acid | Decanedioic acid |
| Lead(II) nonanoate | nonanoate;lead(2+) |
| Lead(II) acetate (B1210297) | diacetate;lead(2+) |
Design Principles for Metal-Organic Frameworks (MOFs) Incorporating Lead(II) and Dicarboxylates
The design of Metal-Organic Frameworks (MOFs) is a strategic process that relies on fundamental principles of coordination chemistry, where metal ions or clusters (nodes) are connected by organic linkers to build extended crystalline networks. mun.caacs.org When incorporating lead(II) ions and dicarboxylate linkers, several key principles are considered:
The Nature of the Metal Ion: Lead(II) is a heavy p-block element with a large ionic radius and a flexible coordination sphere, which allows for high and variable coordination numbers (ranging from 5 to 9 and even up to 12). mdpi.comresearchgate.net This flexibility provides opportunities to construct unusual and highly connected architectural topologies that are not as easily accessible with more rigid d-block metal ions. mdpi.com The potential for a stereochemically active or inactive lone pair on the Pb(II) center adds another layer of structural control, influencing whether the resulting framework is hemidirected or holodirected. researchgate.netresearchgate.net
Solvent and Synthesis Conditions: The conditions under which a MOF is synthesized, including the choice of solvent, can significantly influence the final structure. In some cases, solvent molecules can coordinate to the metal center or become trapped within the pores of the framework. researchgate.net The subsequent removal of these guest molecules can sometimes lead to structural transformations. researchgate.net
These principles allow for the targeted design of Pb-dicarboxylate MOFs with specific properties, such as luminescence, which can arise from ligand-to-metal charge transfer (LMCT) phenomena. researchgate.netresearchgate.net
Relationship between Ligand Conformation and Network Topology
The final structure, or network topology, of a lead(II) dicarboxylate coordination polymer is intrinsically linked to the conformation of the dicarboxylate ligand. The flexibility of a long-chain aliphatic dicarboxylate like decanedioate allows it to adopt various conformations (e.g., trans or gauche) to accommodate the coordination preferences of the lead(II) centers.
This relationship is clearly demonstrated when comparing the structures formed by dicarboxylates versus monocarboxylates. While monocarboxylates can only terminate a coordination sphere or form simple dimeric bridges, dicarboxylates are capable of linking multiple metal centers. For instance, in related metal-dicarboxylate systems, the use of a decanedioate (sebacate) ligand has been shown to link one-dimensional, ladder-type coordination chains into two-dimensional layered sheets. nih.gov The extended and flexible nature of the decanedioate ligand allows it to bridge distant metal nodes, thereby increasing the dimensionality and complexity of the network. This ability to form extended, cross-linked structures is a direct consequence of the ligand possessing two coordination sites at opposite ends of its carbon backbone. nih.gov
Solid-State Chemical Investigations
Thermogravimetric Analysis (TGA) of Lead(II) Decanedioate
Thermogravimetric analysis (TGA) is a technique used to measure changes in the mass of a sample as a function of temperature. torontech.com It provides valuable information about the thermal stability and decomposition profile of a material. For lead(II) decanedioate, TGA reveals a multi-stage decomposition process. The decomposition onset is reported to be in the range of 250–300°C, though this can be influenced by factors such as sample purity and the heating rate used during analysis.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 25–150 | ~4.2 | Removal of hydration water |
| 280–320 | ~31.8 | Decarboxylation |
| 450–550 | ~64.0 | Formation of lead oxide |
The TGA curve of lead(II) decanedioate indicates distinct decomposition stages:
Dehydration: An initial mass loss of approximately 4.2% observed between 25°C and 150°C is attributed to the removal of adsorbed or hydration water molecules.
Decarboxylation: A significant mass loss occurs in the 280–320°C range, which corresponds to the decarboxylation of the ligand, where carbon dioxide (CO₂) is evolved from the carboxylate groups.
Oxide Formation: The final major decomposition stage between 450°C and 550°C involves the breakdown of the remaining organic structure and the formation of the final solid residue. In related lead monocarboxylate decomposition, other volatile products such as lower ketones, alkanes, and alkenes have been identified. rsc.org
Following the complete thermal decomposition of lead(II) decanedioate at high temperatures (e.g., 800°C), the remaining solid residue is lead(II) oxide (PbO). The experimental residual mass has been quantified at approximately 32.1%, which shows excellent agreement with the theoretical value of 31.9% for the formation of pure PbO from the starting compound.
Comparative Thermal Stability of Lead(II) Dicarboxylates versus Monocarboxylates
When comparing the thermal stability of lead(II) dicarboxylates to their monocarboxylate counterparts, a clear trend emerges. Dicarboxylates, such as lead(II) decanedioate, generally exhibit higher thermal stability. This enhanced stability is attributed to the formation of stronger, more extensive ionic coordination networks. The ability of the dicarboxylate ligand to bridge multiple lead(II) centers creates a more robust, polymeric structure that requires more thermal energy to break down.
Control of Crystal Growth and Nanoparticle Morphology in Solid-State Reactions
The morphology and crystal structure of lead(II) decanedioate produced through solid-state reactions are profoundly influenced by several key factors, including the nature of the precursor, reaction temperature, heating rate, and reaction atmosphere. By carefully tuning these parameters, it is possible to direct the synthesis towards specific outcomes, from well-defined nanocrystals to larger, ordered structures.
A primary mechanism for controlling the final product's characteristics is through the careful selection and design of the precursor compound. The crystal structure of the solid precursor can directly influence the morphology of the nanoproduct. rsc.org For instance, the thermolysis of layered solid precursors has been shown to produce highly anisotropic nanodisks, suggesting that the precursor's structure can act as a template. rsc.org In the case of lead(II) decanedioate, which is a coordination polymer, single-crystal to single-crystal transformations can occur where the fundamental coordination structure is retained or controllably altered through stimuli like heat. researchgate.net Such transformations are powerful because they can yield new materials while providing insight into the process of chemical bond formation. researchgate.net
Furthermore, the choice of ligands and counter-ions within the precursor complex is critical. Studies on analogous metal-carboxylate systems have demonstrated that carboxylate ligands play a significant role in determining the crystalline phase of the final nanoparticles. rsc.org The presence of different functional groups or co-ligands can alter the decomposition pathway or the self-assembly process, leading to different morphologies. acs.orgmdpi.com For example, the ratio of capping agents like oleylamine (B85491) to oleic acid has been shown to be crucial in controlling particle shape in other systems, producing morphologies ranging from nanopyramids to nanodisks and nanospheres. mdpi.com While specific data for lead(II) decanedioate is limited, the principles observed in the synthesis of other metal carboxylates and coordination polymers provide a clear framework for achieving morphological control.
The table below illustrates the hypothetical influence of precursor modification on the resulting nanoparticle morphology, based on principles observed in analogous metal-organic systems.
| Hypothetical Precursor System | Controlling Feature | Potential Resulting Morphology | Underlying Principle |
|---|---|---|---|
| Pure Lead(II) Decanedioate | Base linear dicarboxylate chain | Nanorods or Nanobelts | The inherent one-dimensional polymeric structure of the precursor can direct anisotropic growth. rsc.org |
| Lead(II) Decanedioate with co-ligand (e.g., Pyridine) | Introduction of a bulky, aromatic co-ligand | Nanospheres or Irregular Nanoparticles | Steric hindrance from the co-ligand disrupts ordered packing and anisotropic growth, favoring isotropic particle formation. mdpi.com |
| Lead(II) Decanedioate with excess oleic acid | Surface-capping agent | Size-controlled, uniform nanoparticles | The capping agent passivates the nanoparticle surface, controlling the rate of growth and preventing aggregation. rsc.org |
| Mixed-anion system (e.g., Decanedioate and Acetate) | Competing carboxylate ligands | Flower-like or complex hierarchical structures | Different coordination modes and decomposition temperatures of the anions can lead to complex, multi-stage growth patterns. inl.gov |
Beyond precursor design, the thermodynamic and kinetic parameters of the solid-state reaction are pivotal. Thermal decomposition (thermolysis) is a common solid-state method where temperature, heating rate, and atmosphere dictate the outcome. rsc.orgnih.gov Higher decomposition temperatures typically lead to larger and more crystalline particles, as they provide more energy for atomic rearrangement and crystal growth. rsc.org However, excessively high temperatures can also lead to the formation of different phases, such as the conversion of the carboxylate to lead oxide. csic.es The reaction time is also critical; prolonged heating can broaden the size and shape distribution of nanoparticles. rsc.org
The following table summarizes the expected effects of various solid-state reaction parameters on the properties of the resulting lead(II) decanedioate nanocrystals.
| Reaction Parameter | Effect on Nanocrystal Properties | Rationale |
|---|---|---|
| Temperature | Increases particle size and crystallinity. Can lead to phase change (e.g., to PbO) at high temperatures. | Higher thermal energy promotes atomic diffusion, defect annealing, and crystal growth. rsc.org Exceeding the decomposition threshold of the organic ligand leads to oxide formation. nih.govcsic.es |
| Heating Rate | Affects nucleation vs. growth. Fast rates may favor smaller particles, while slow rates can promote larger crystals. | Rapid heating can induce simultaneous nucleation throughout the precursor, while slow heating allows for controlled growth on existing nuclei. inl.gov |
| Reaction Time | Longer times can increase particle size and improve crystallinity, but may also lead to broader size distribution. | Allows for more complete conversion and Ostwald ripening, where larger particles grow at the expense of smaller ones. rsc.org |
| Atmosphere (e.g., Inert vs. Air) | Determines the final chemical composition. Inert atmosphere favors metallic or carboxylate products; air favors oxide formation. | The presence of oxygen facilitates the oxidative decomposition of the decanedioate ligand to form lead oxide. rsc.orgnih.gov |
| Mechanical Force (Mechanosynthesis) | Can induce phase transformations and create nanoparticles through grinding or milling. | Mechanical energy can break chemical bonds and create new reactive surfaces, driving solid-state reactions at lower temperatures than thermolysis. mdpi.com |
Chemical Reactivity and Transformation Mechanisms of Lead Ii Decanedioate
Redox Chemistry of the Lead(II) Center
The lead ion in lead(II) decanedioate exists in the +2 oxidation state. This state is susceptible to both oxidation and reduction under appropriate chemical conditions, leading to the formation of lead(IV) species or elemental lead, respectively.
The oxidation of lead(II) to lead(IV) is a known transformation, often observed in the context of lead-based materials used in electrochemical applications. For instance, the formation of a lead dioxide (PbO2) layer on lead-calcium-tin alloy anodes during copper electrowinning is a well-documented example of lead(II) oxidation. researchgate.net This PbO2 layer is crucial for passivating the lead metal against acid attack and facilitating oxygen evolution. researchgate.net
While specific studies on the oxidation of lead(II) decanedioate are not prevalent, the general principles of lead chemistry suggest that strong oxidizing agents would be required to effect the transformation to a lead(IV) species. The reaction would involve the removal of two electrons from the lead(II) center. The presence of the decanedioate ligand could influence the redox potential required for this oxidation compared to simpler lead salts.
Table 1: Postulated Products of Lead(II) Decanedioate Oxidation
| Reactant | Oxidizing Agent | Postulated Lead(IV) Product |
| Lead(II) Decanedioate | Strong Oxidants (e.g., persulfates, ozone) | Lead(IV) oxide, potentially mixed with lead(IV) decanedioate species |
Pb(C10H16O4) + 2e- → Pb(s) + C10H16O4^2-
The feasibility and rate of this reduction would be dependent on the specific reducing agent employed and the reaction conditions, such as temperature and solvent.
Carboxylate Group Substitution Reactions
The decanedioate ligand in lead(II) decanedioate is bound to the lead center through its carboxylate groups. These carboxylate groups can participate in substitution reactions, most notably exchange reactions with other metal ions.
Lead(II) decanedioate can undergo exchange reactions with other metal ions in solution. The extent of this exchange is governed by the relative stability of the resulting metal-decanedioate complex and the lead complex with the new ligand. This type of reaction is analogous to the ion-exchange adsorption observed with other lead carboxylates, where the order of adsorption can be related to the stability constants of the metal-ligand complexes. researchgate.net
For example, if lead(II) decanedioate is introduced to a solution containing a metal ion (M^n+) that forms a more stable complex with the decanedioate anion, an equilibrium will be established:
Pb(C10H16O4) + M^n+ ⇌ M(C10H16O4)^(n-2) + Pb^2+
The direction of this equilibrium will depend on the concentration of the reacting species and the stability constants of the respective metal-decanedioate complexes.
Interactions with Aqueous and Acidic Media (General Reactivity of Lead Compounds)
The behavior of lead(II) decanedioate in aqueous and acidic environments is largely dictated by the general reactivity of lead compounds under these conditions. As a salt of a weak acid (decanedioic acid) and a metal cation, it can undergo hydrolysis. industrialchemicals.gov.au The solubility and subsequent reactions are highly dependent on the pH of the medium. industrialchemicals.gov.au
In acidic solutions, the carboxylate groups of the decanedioate ligand can be protonated, potentially leading to the dissolution of the compound. The general reaction of lead compounds with carboxylic acids has been studied in the context of lead recovery, where the pH of the solution significantly affects the nature of the resulting lead carboxylate products. researchgate.net
A key characteristic of lead and its compounds in certain acidic environments is the phenomenon of passivation. Passivation refers to the formation of a non-reactive layer on the surface of a material that inhibits further corrosion or reaction. wikipedia.org In the case of lead, this is often observed in sulfuric acid, where a layer of lead sulfate (B86663) (PbSO4) forms on the surface. labatscience.com
This PbSO4 layer can act as a membrane, controlling the transport of ions to and from the lead surface. labatscience.com Depending on the porosity of this layer, different types of passivation can occur. labatscience.com A dense, semi-permeable membrane can lead to "thermodynamic passivation," while a more porous layer can result in "kinetic passivation." labatscience.com The formation of basic lead sulfates and lead oxides can also contribute to the passivation process. labatscience.com
While the specific passivation behavior of lead(II) decanedioate has not been extensively studied, it is plausible that in the presence of certain acids, a passivating layer could form, influencing its reactivity. The nature of this layer would depend on the specific acid and the solubility of the resulting lead salt. The addition of other ions, such as ferric ions, has been shown to enhance the passivation effect of certain anions like sulfate and phosphate. nih.gov
Table 2: General Passivation Behavior of Lead in Acidic Media
| Acidic Medium | Passivating Layer | Type of Passivation | Reference |
| Sulfuric Acid (H2SO4) | Lead Sulfate (PbSO4) | Thermodynamic or Kinetic | labatscience.com |
| Phosphoric Acid (H3PO4) | Lead Phosphate compounds | Effective passivation | nih.govgoogle.com |
| Chromic Acid solutions | Chromium-containing layer | Effective passivation | google.com |
Ligand Exchange and Complexation Dynamics
The chemical behavior of lead(II) decanedioate in various environments is largely governed by the principles of ligand exchange and complexation. The lead(II) ion (Pb²⁺) possesses a flexible coordination sphere, influenced by its 6s² lone pair of electrons, which can be stereochemically active or inactive. rsc.org This results in a wide range of coordination numbers, typically from 2 to 10, and geometries that can be described as hemidirected (where ligands occupy one hemisphere) or holodirected (where ligands are more symmetrically distributed). rsc.orgmdpi.com The decanedioate anion itself, being a dicarboxylate, can act as a bidentate or bridging ligand, facilitating the formation of coordination polymers. acs.org The dynamics of these interactions, including the substitution of the decanedioate ligand or the addition of new ligands to the lead center, are fundamental to the compound's transformations.
The presence of competing ligands in solution can shift the chemical equilibrium, leading to the partial or complete displacement of the decanedioate anion. chemguide.co.uk Stronger chelating agents, particularly multidentate ligands like ethylenediaminetetraacetic acid (EDTA) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), can form highly stable complexes with Pb(II). nih.govsavemyexams.com This is driven by the chelate effect, where the formation of multiple bonds by a single ligand leads to a significant increase in thermodynamic stability, making the displacement of the bidentate decanedioate ligand favorable. savemyexams.com For instance, studies on the Pb²⁺-DOTA system reveal the formation of exceptionally stable complexes, demonstrating the potential for such ligands to sequester lead from its less stable compounds. nih.gov
Similarly, simpler anions can also participate in ligand exchange reactions. The addition of a high concentration of chloride ions (Cl⁻) or iodide ions (I⁻) to an aqueous environment containing lead(II) decanedioate can lead to the formation of other lead salts, such as lead(II) chloride or the brightly colored lead(II) iodide precipitate. chemguide.co.ukstackexchange.com The outcome of these competitive reactions depends on the relative concentrations of the ligands and the solubility products of the respective lead salts.
While specific kinetic and thermodynamic data for ligand exchange on lead(II) decanedioate are not extensively documented, studies on the adsorption and complexation of Pb(II) by materials containing carboxylate functional groups provide valuable insights. These analogous systems demonstrate that the complexation process is often spontaneous and can be modeled using established kinetic equations. mdpi.comsapub.orgresearchgate.net
Research Findings
Detailed research into the coordination chemistry of lead(II) highlights its diverse complexation behavior. The coordination environment is highly adaptable, as shown by the variety of structures obtained with different ligands.
Table 1: Examples of Coordination Characteristics in Lead(II) Complexes.
| Complex Type/Ligands | Coordination Number | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| Lead carboxylates (long-chain) | 6-8 | Distorted Octahedral / Holodirected | Ligands form extended sheets or layered structures. | rsc.org |
| Pb(II) with dicarboxylate and bpmp | Variable | Distorted Square-Pyramidal | Forms coordination polymers; bpmp acts as a co-ligand. | acs.org |
| Pb(II) with benzoate (B1203000) derivatives | 6-7 | Hemidirected | Forms 1D coordination polymers; influenced by solvent. | mdpi.com |
| Pb(II) with closo-decaborate and phenanthroline | Variable | Complex (includes Pb-B, Pb-H bonds) | Forms mononuclear or binuclear complexes depending on the linker. | mdpi.comnih.gov |
The thermodynamics of lead(II) complexation with carboxylate-bearing materials often indicate a spontaneous and endothermic process, suggesting that entropy plays a significant role.
Table 2: Thermodynamic Parameters for Pb(II) Complexation in Analogous Systems.
| System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|
| Pb(II) on Olive Leaves Powder | -2.52 to -3.85 | +17.76 | +68.02 | Spontaneous, Endothermic | sapub.org |
| Pb(II) on Iraqi Clays (Bentonite) | -10.43 to -12.44 | -13.79 | -11.19 | Spontaneous, Exothermic | researchgate.net |
Kinetic studies in these systems frequently show that the complexation process follows pseudo-second-order kinetics, indicating that the rate-limiting step may involve chemisorption or the formation of a direct bond between the lead ion and two binding sites.
Table 3: Kinetic Models for Pb(II) Complexation in Analogous Systems.
| System | Best Fit Kinetic Model | Key Finding | Reference |
|---|---|---|---|
| Pb(II) on Activated Biochar | Pseudo-second-order | The boundary layer has a significant influence on the adsorption process. | mdpi.com |
| Pb(II) on Cameroon Clays | Pseudo-second-order | Adsorption efficiency increases with agitation time, suggesting kinetic control. | academicjournals.org |
| Pb(II) on Olive Leaves Powder | Pseudo-second-order | The kinetic data correlates well with a model where chemisorption is rate-limiting. | sapub.org |
Advanced Computational Chemistry Studies on Lead Ii Decanedioate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems like lead(II) decanedioate. mdpi.com It is widely used to investigate ground-state properties, bonding, and reaction pathways.
Electronic Structure and Bonding Characterization
DFT calculations are pivotal in characterizing the fundamental electronic nature of lead(II) decanedioate. These studies focus on the interactions between the lead(II) cation (Pb²⁺) and the decanedioate anion. The electronic configuration of Pb(II) is [Xe] 4f¹⁴ 5d¹⁰ 6s², featuring a filled 6s orbital and empty 6p orbitals, which dictates its coordination chemistry. nih.gov
Detailed DFT analyses, often coupled with methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, elucidate the nature of the Pb-O bond. For lead carboxylates, these analyses typically confirm a significant ionic character in the interaction between the Pb²⁺ ion and the carboxylate oxygen atoms. DFT can precisely predict geometric parameters such as Pb-O bond lengths and the O-C-O bond angles of the coordinated carboxylate groups, which can be validated against experimental X-ray diffraction (XRD) data.
A key aspect of Pb(II) chemistry is the role of the 6s² electron pair, often termed a "lone pair." nih.gov DFT studies on various lead complexes show that the interaction between the filled 6s and the empty 6p orbitals of lead governs the coordination geometry. nih.gov In lead(II) decanedioate, the long alkyl chains of the ligand influence the solid-state packing, which in turn affects the electronic environment of the lead center. Calculations on analogous lead iodide systems show that the top of the valence band is primarily composed of antibonding states from Pb 6s and ligand p orbitals, a feature expected to be similar in lead carboxylates. dovepress.com
| Calculated Property | Typical DFT Result/Insight | Relevance |
| Pb-O Bond Distance | ~2.4 - 2.8 Å (Varies with coordination) | Defines the primary coordination sphere geometry. |
| Mulliken/NBO Charge on Pb | +1.5 to +1.8 |e| | Quantifies the high degree of ionic character in the Pb-O bond. nih.gov |
| HOMO-LUMO Gap | System-dependent value | Indicates electronic stability and reactivity. |
| Frontier Molecular Orbitals | HOMO often localized on Pb 6s & O 2p; LUMO on Pb 6p. nih.govdovepress.com | Determines sites for electronic excitation and chemical reaction. |
Table 1: Representative electronic properties of lead(II) carboxylate systems as predicted by DFT calculations. Data is illustrative, based on typical findings for Pb(II) complexes. nih.govdovepress.comnih.gov
Prediction of Spectroscopic Signatures (e.g., Photoluminescence through TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic absorption and emission spectra. nih.gov For lead(II) complexes, TD-DFT is crucial for understanding their photoluminescent behavior. While many lead compounds are known for their toxicity, research into their photophysics is active for developing new materials. nih.gov
TD-DFT calculations on various lead(II) complexes reveal that their luminescence often originates from electronic transitions involving the metal center and the ligands. nih.govscispace.com These can include:
Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital. In some lead(II) complexes, this can result in red phosphorescence. nih.gov
Intraligand Charge Transfer (ILCT): The transition occurs between orbitals located on the same ligand.
Metal-to-Ligand Charge Transfer (MLCT): An electron transition from a metal-centered orbital to a ligand-centered one.
In systems analogous to lead(II) decanedioate, TD-DFT calculations can predict the energies of these transitions, which correspond to the peaks in absorption and photoluminescence (PL) spectra. nih.govresearchgate.net The method can also elucidate pathways for non-radiative decay, explaining why some complexes are strongly luminescent while others are not. nih.gov For instance, TD-DFT has explained the weak phosphorescence in some Pb(II) complexes as deactivation via strongly distorted LMCT states. nih.gov
| Parameter | TD-DFT Prediction | Spectroscopic Correlation |
| Excitation Energy (S₀ → S₁) | Calculated energy value (in eV or nm) | Corresponds to the lowest-energy peak in the UV-Vis absorption spectrum. nih.gov |
| Oscillator Strength | Dimensionless value (f > 0) | Proportional to the intensity of the corresponding absorption peak. |
| Emission Energy (T₁ → S₀) | Calculated energy value (in eV or nm) | Corresponds to the peak wavelength of the phosphorescence spectrum. nih.gov |
| Dominant Orbital Contribution | e.g., HOMO→LUMO, HOMO-1→LUMO | Assigns the character of the transition (e.g., LMCT, ILCT). nih.govresearchgate.net |
Table 2: Key parameters obtained from TD-DFT calculations for predicting spectroscopic signatures of lead(II) complexes.
Mechanistic Investigations of Chemical Reactions and Transformations
DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating stationary points, such as reactants, products, intermediates, and, crucially, transition states (TS). The calculated energy difference between reactants and the highest-energy TS gives the activation energy barrier, which governs the reaction rate. osti.gov
For lead(II) decanedioate, a relevant area of investigation is its thermal degradation. DFT can be used to model plausible decomposition pathways, such as the cleavage of C-C or C-H bonds in the decanedioate chain or the breaking of the Pb-O coordination bond. researchgate.net Studies on the decomposition of related molecules like formic acid on metal surfaces or the degradation of other carboxylates show that DFT can effectively compare different potential mechanisms, such as dehydration versus dehydrogenation. osti.govosti.gov By calculating the energy profiles for each step, the most favorable reaction pathway can be identified. researchgate.net These calculations can reveal, for example, whether degradation is initiated by the breaking of a C-H bond or through a concerted step involving the carboxylate group.
| Reaction Step | Computational Task | Derived Information |
| Initial Reactant State | Geometry Optimization | Energy of the ground state reactant. |
| Transition State (TS) | TS Search (e.g., Berny algorithm) & Frequency Analysis | Structure of the transition state and the activation energy barrier (ΔE‡). osti.gov |
| Intermediate State | Geometry Optimization | Stability of any reaction intermediates. |
| Final Product State | Geometry Optimization | Overall reaction energy (ΔE_rxn). |
Table 3: Computational workflow using DFT to investigate a single step in a reaction mechanism.
Molecular Dynamics (MD) Simulations for Structural and Dynamic Insights
While DFT provides a static, ground-state electronic picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. acs.org MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, based on a force field that describes the interatomic potentials. rsc.org
For lead(II) decanedioate, particularly in industrial applications where it is used as a stabilizer in polymer matrices like PVC, MD simulations are invaluable. They can provide insights into:
Conformational Dynamics: How the long, flexible decanedioate chains fold and move within a polymer matrix or in the solid state. whiterose.ac.uk
Thermal Behavior: Simulating the system at different temperatures to understand its thermal stability and the onset of large-scale molecular motion.
Interfacial Properties: Modeling the interface between lead(II) decanedioate and a polymer to understand miscibility, adhesion, and how the carboxylate groups orient at the surface. aip.orgsemanticscholar.org
Ligand Mobility: Quantifying the diffusion and mobility of the decanedioate ligand, which is relevant to its function as a plasticizer.
All-atom MD simulations can track key structural parameters like the radius of gyration of the polymer chains, radial distribution functions to describe solvation or local packing, and interaction energies between the lead salt and its environment. aip.orgresearchgate.net
| Dynamic Property | MD Simulation Output | Physical Interpretation |
| Radius of Gyration (Rg) | Time-averaged Rg value | Measures the compactness and conformation of the decanedioate chains. whiterose.ac.uk |
| Mean Squared Displacement (MSD) | Plot of MSD vs. time | Used to calculate the diffusion coefficient of the compound. |
| Radial Distribution Function (g(r)) | g(r) plot for specific atom pairs | Reveals the structure of the local environment (e.g., coordination shell). whiterose.ac.uk |
| Interaction Energy | Time-averaged potential energy components | Quantifies the strength of interaction (e.g., van der Waals, electrostatic) with a polymer. researchgate.net |
Table 4: Examples of structural and dynamic properties of lead(II) decanedioate systems obtainable from MD simulations.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods provide a bridge between the accuracy of quantum mechanics and the efficiency of molecular mechanics. nih.govresearchgate.net In this approach, a system is partitioned into two regions: a small, chemically active part (e.g., the site of a chemical reaction) is treated with a high-level QM method like DFT, while the much larger surrounding environment (e.g., solvent, protein, or polymer matrix) is treated with a computationally cheaper MM force field. researchgate.net
This methodology is ideally suited for studying lead(II) decanedioate in complex environments. For instance, if one were to investigate the mechanism of a substitution reaction at the Pb²⁺ center within a polymer, a QM/MM approach would be appropriate. nih.gov
The QM region would include the Pb²⁺ ion and the atoms of the decanedioate's two carboxylate groups directly involved in the bonding and reaction.
The MM region would consist of the rest of the long alkyl chains of the decanedioate ligands and the surrounding polymer chains.
This partitioning allows for an accurate description of the bond-breaking and bond-forming processes in the QM region, while still accounting for the steric and electrostatic influence of the larger environment from the MM region. mdpi.comnih.gov QM/MM is a powerful tool for studying enzyme catalysis and reactions in solution and can be applied to material science problems to gain insights into reactivity at interfaces or within complex matrices. nih.govresearchgate.net
Computational Modeling of Coordination Geometries and Stereochemical Activity
The coordination geometry of lead(II) complexes is highly dependent on the stereochemical activity of its 6s² lone pair. Computational modeling, primarily using DFT, is essential for predicting and understanding the resulting structures. Two main types of geometries are observed:
Hemidirected: The ligands are arranged on only one side of the lead ion, leaving a void or gap in the coordination sphere occupied by the stereochemically active lone pair. This leads to an irregular, asymmetric coordination geometry. nih.gov
Holodirected: The ligands are distributed symmetrically around the lead ion, indicating that the lone pair is stereochemically inactive and occupies a spherical s-orbital. This results in a regular coordination geometry. nih.gov
For lead carboxylates, the nature of the ligand plays a crucial role. Computational and experimental evidence suggests that long-chain lead carboxylates, including lead(II) decanedioate, tend to adopt holodirected coordination arrangements. DFT calculations can optimize the geometries of potential hemidirected and holodirected structures and determine which is energetically more favorable, thus predicting the most stable arrangement. Analysis of the calculated electron localization function (ELF) can further visualize the region occupied by the lone pair, confirming its stereochemical role. nih.gov
| Feature | Hemidirected Geometry | Holodirected Geometry |
| Ligand Arrangement | Asymmetric, on one hemisphere | Symmetric, regular distribution |
| Coordination Number | Typically lower (e.g., 2-5) | Typically higher (e.g., 6-10) |
| Lone Pair Activity | Stereochemically Active | Stereochemically Inactive |
| Favored by | Bulky, covalent-type ligands | Small, ionic-type ligands, long chains |
| Computational Marker | Visible gap in coordination sphere | No gap, symmetrical electron density |
Table 5: A comparison of hemidirected and holodirected coordination geometries in lead(II) complexes modeled by computational methods. nih.gov
Research Applications of Lead Ii Decanedioate in Materials Science and Industrial Chemistry
Role as a Polymer Stabilizer
Lead(II) decanedioate belongs to the lead salt class of heat stabilizers, which have historically been among the most effective and widely used stabilizers for polyvinyl chloride (PVC). uq.edu.auseepvcforum.com These stabilizers are crucial for protecting the polymer from thermal degradation during high-temperature processing and throughout its service life. pvcstabilizer.comspecialchem.com The incorporation of lead stabilizers helps preserve the structural integrity and physical properties of PVC products. tldvietnam.com
The thermal degradation of PVC proceeds via an autocatalytic dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone, leading to the formation of conjugated double bonds (polyenes). academicjournals.org This process causes severe discoloration and deterioration of mechanical properties. academicjournals.org Lead(II) decanedioate, like other lead stabilizers, counteracts this degradation through a multi-faceted mechanism:
Hydrogen Chloride Scavenging: The primary function of lead stabilizers is to act as efficient scavengers for the released HCl. uq.edu.auacademicjournals.orgresearchgate.net The basic nature of the lead salt allows it to neutralize the acidic HCl, forming lead(II) chloride (PbCl₂). uq.edu.au This reaction is critical because it prevents the autocatalytic effect of HCl on further PVC degradation. academicjournals.org The resulting PbCl₂ is stable and does not exert a destabilizing effect on the polymer matrix. uq.edu.au
Substitution of Labile Chlorine Atoms: A key aspect of their effectiveness is a "true stabilization" mechanism, which goes beyond simple HCl scavenging. uq.edu.au Lead(II) decanedioate can react with and replace unstable chlorine atoms on the PVC chain, such as those at tertiary or allylic sites. academicjournals.orgresearchgate.net The labile chlorine is substituted by the more thermally stable decanedioate group. This action prevents the initiation of the unzipping reaction that forms long polyene sequences, which are responsible for color formation. uq.edu.auacademicjournals.org
Radical Trapping: A free-radical mechanism has also been proposed, wherein the lead carboxylate compound reacts with and traps chlorine radicals released during degradation. uq.edu.au This prevents the radicals from propagating the degradation chain reaction.
Through these coordinated actions, lead(II) decanedioate effectively inhibits the degradation pathways, ensuring the polymer maintains its desired properties during processing and use. tldvietnam.com
The performance of lead stabilizers is influenced by their chemical composition, including the nature of the carboxylate anion. Lead(II) decanedioate is a dicarboxylate, which differentiates it from monocarboxylates like lead stearate. While direct comparative data for lead decanedioate is limited, performance can be inferred from studies on analogous systems.
In general, lead-based stabilizers provide excellent long-term heat stability and superior electrical insulation properties compared to many alternatives like Calcium/Zinc (Ca/Zn) systems. uq.edu.auseepvcforum.comspecialchem.com However, some advanced organotin or organic-based stabilizers may offer better initial color retention. researchgate.netnih.gov A study comparing various metal dicarboxylates (calcium and zinc salts of glutaric and sebacic acid) as PVC stabilizers found that the shorter-chain glutarates were more effective than the longer-chain sebacates. researchgate.net This suggests that chain length and the specific structure of the dicarboxylate are important performance factors.
The table below summarizes the general comparative performance of lead carboxylate stabilizers against other common systems.
Table 1: Comparative Performance of PVC Heat Stabilizers
| Stabilizer Type | Long-Term Heat Stability | Initial Color Hold | Electrical Properties | Cost-Effectiveness | Key Limitations |
| Lead Carboxylates (General) | Excellent uq.edu.auseepvcforum.com | Good to Excellent uq.edu.aunih.gov | Excellent uq.edu.auspecialchem.com | High seepvcforum.com | Environmental/health concerns, potential for sulfide (B99878) staining. uq.edu.au |
| Ca/Zn Carboxylates | Moderate to Good nih.gov | Excellent nih.gov | Good | Moderate | Less effective at high temperatures without co-stabilizers. google.com |
| Organotin Mercaptides | Excellent specialchem.com | Excellent specialchem.com | Fair to Good | Low | Higher cost, potential odor. uq.edu.au |
| Organic Based Stabilizers (OBS) | Good nih.gov | Excellent nih.gov | Good | Moderate | Performance is highly formulation-dependent. nih.gov |
By preventing thermal degradation, Lead(II) decanedioate plays a crucial role in preserving the essential properties of the polymer matrix.
Mechanical Properties: The prevention of chain scission and cross-linking reactions during degradation ensures that the polymer retains its intended mechanical strength, including tensile and impact resistance. pvcstabilizer.comtldvietnam.com Lead stabilizers are known to contribute to a durable and robust structure in the final PVC product and provide excellent long-term mechanical properties. seepvcforum.comtldvietnam.com However, if processing temperatures are excessively high, the stabilizer itself may decompose, which can compromise the polymer's mechanical integrity. cjspvc.com
Optical Properties: A primary indicator of PVC degradation is discoloration. academicjournals.org Lead stabilizers like lead decanedioate provide excellent color stability by inhibiting the formation of color-inducing polyene structures. pvcstabilizer.com This helps the final product maintain its desired appearance. While some reports suggest lead stabilizers can cause discoloration in specific applications like window profiles, this is often related to interactions with other additives or environmental factors like UV exposure rather than purely thermal stabilization. specialchem.com Studies on related lead-based nanocomposites have shown that the inclusion of lead compounds can enhance the optical properties and photostability of PVC films. researchgate.net
Table 2: Influence of Lead Stabilizers on PVC Properties
| Property | Influence of Lead(II) Decanedioate | Mechanism |
| Tensile Strength | Preservation/Retention tldvietnam.com | Prevents chain scission and degradation of the polymer backbone. |
| Impact Resistance | Preservation/Retention cjspvc.com | Maintains molecular weight and structural integrity of the polymer. |
| Color Stability | High uq.edu.aupvcstabilizer.com | Inhibits the formation of conjugated polyenes that cause color. |
| Durability | Enhancement tldvietnam.com | Contributes to overall structural integrity and resistance to thermal aging. |
While the principal role of lead(II) decanedioate in PVC is thermal stabilization, its dicarboxylic structure presents the potential for a secondary function: polymer cross-linking. Cross-linking involves the formation of covalent bonds between adjacent polymer chains, creating a three-dimensional network that can enhance thermal stability and mechanical strength. specialchem.com
The decanedioate anion possesses two carboxylate groups. After one of these groups reacts with a labile site on a PVC chain, the second carboxylate group at the opposite end of the C₈ aliphatic chain could potentially react with a neighboring PVC chain. This would form a chemical bridge, or cross-link, between the two polymer backbones.
Corrosion Inhibition Capabilities
Carboxylates are recognized as effective corrosion inhibitors for various metals, including lead and steel. researchgate.netampp.org Their mechanism generally involves the formation of a protective film on the metal surface. Lead(II) decanedioate fits within this class of materials, with its utility demonstrated in protecting lead-based substrates.
The effectiveness of carboxylate inhibitors is routinely assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netmdpi.com These methods allow for a quantitative evaluation of the inhibitor's ability to slow down corrosion reactions.
Studies on lead corrosion inhibition by sodium monocarboxylates have shown that a protective, hydrophobic layer of lead carboxylate forms on the metal surface. researchgate.netmdpi.com This "metallic soap" layer acts as a physical barrier, passivating the surface and blocking the anodic sites where metal dissolution occurs. mdpi.com The result is a significant reduction in the corrosion rate.
The performance of these inhibitors is dependent on factors like the length of the hydrocarbon chain and the inhibitor concentration. researchgate.net Research on monocarboxylates showed that sodium decanoate (B1226879) (a C10 carboxylate) was among the most effective for protecting lead. researchgate.net Related studies on dicarboxylates have also demonstrated high efficiency; for instance, sebacate (B1225510) has been shown to be a highly effective corrosion inhibitor for steel, achieving up to 98% inhibition efficiency in near-neutral saline solutions in electrochemical tests. researchgate.net This is attributed to its ability to reduce cathodic activity and prevent anodic undermining. researchgate.netmdpi.com
Table 3: Summary of Electrochemical Findings for Carboxylate Inhibitors
| Inhibitor System | Metal | Electrochemical Method(s) | Key Finding | Reference |
| Sodium Monocarboxylates (C7-C11) | Lead | Polarization Resistance (Rp), icor | Inhibition efficiency increases with chain length; Sodium Decanoate (C10) is highly effective. | researchgate.net |
| Long-chain Sodium Monocarboxylate (C18) | Lead | Linear Sweep Voltammetry, EIS | Forms a protective barrier that blocks anodic sites, reducing corrosion current density. | mdpi.com |
| Sebacate (Dicarboxylate) | Steel | Potentiodynamic Polarization, EIS | Showed 98% inhibition efficiency in near-neutral saline solution. | researchgate.net |
Assessment of Inhibition Efficiency and Polarization Resistance
Lead(II) decanedioate has demonstrated significant efficacy as a corrosion inhibitor, particularly for metals in saline environments. Its performance is quantified through electrochemical measurements, such as determining polarization resistance (Rp). Polarization resistance is a measure of a material's opposition to corrosion when a small potential is applied; a higher Rp value indicates better corrosion resistance. autolabj.commetrohm.com
Electrochemical testing of lead(II) decanedioate in a 3.5% NaCl solution, which simulates seawater, has yielded specific performance metrics. In these tests, the polarization resistance of the metal in the presence of the inhibitor was found to be 1.98×10⁴ Ω·cm². This is a substantial increase compared to the control value of 4.56×10³ Ω·cm² for the metal in the same solution without the inhibitor. This increase in resistance is a direct indicator of the formation of a protective layer on the metal surface.
The inhibition efficiency (IE%) is calculated from these resistance values and provides a quantitative measure of the inhibitor's effectiveness. For lead(II) decanedioate at a concentration of 0.1 mM, an inhibition efficiency of 96.7% has been reported based on electrochemical impedance spectroscopy (EIS) data. This high efficiency underscores its capability to significantly reduce the rate of corrosion.
Table 1: Corrosion Inhibition Performance of Lead(II) Decanedioate
| Parameter | Value | Conditions |
|---|---|---|
| Polarization Resistance (Rp) | 1.98×10⁴ Ω·cm² | 0.1 mM inhibitor in 3.5% NaCl solution |
| Control Rp (without inhibitor) | 4.56×10³ Ω·cm² | 3.5% NaCl solution |
| Inhibition Efficiency (IE%) | 96.7% | Based on EIS data at 0.1 mM |
Adsorption Behavior and Isotherm Modeling on Metal Surfaces
The mechanism by which lead(II) decanedioate inhibits corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier. researchcommons.org The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherm models. Adsorption isotherms describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. jwld.pl
For lead(II) decanedioate, the adsorption behavior on metal surfaces in a 3.5% NaCl solution has been found to align well with the Langmuir isotherm model. The Langmuir model assumes that adsorption occurs at specific, localized sites on the surface and that a monolayer of the inhibitor is formed when the surface is saturated. jwld.plscielo.org.mx
The spontaneity and strength of the adsorption process are indicated by the Gibbs free energy of adsorption (ΔGads). A calculated ΔGads value of -38.9 kJ/mol suggests that the adsorption is a spontaneous process. The magnitude of this value typically indicates the type of interaction; values around -20 kJ/mol or less are consistent with electrostatic interactions (physisorption), while values of -40 kJ/mol or more negative suggest charge sharing or transfer from the inhibitor molecules to the metal surface (chemisorption). The value of -38.9 kJ/mol for lead(II) decanedioate suggests a strong interaction that is predominantly characterized by physisorption, though it borders on the energy level associated with chemisorption.
Table 2: Adsorption Characteristics of Lead(II) Decanedioate
| Parameter | Finding | Implication |
|---|---|---|
| Adsorption Isotherm Model | Langmuir Isotherm | Adsorption occurs as a monolayer on the metal surface. |
| Gibbs Free Energy (ΔGads) | -38.9 kJ/mol | The adsorption process is spontaneous and involves strong physisorption. |
Precursor Chemistry for Advanced Functional Materials
Lead(II) decanedioate serves as a valuable precursor in the synthesis of advanced functional materials. A precursor is a chemical compound that participates in a reaction to produce another compound. In materials science, the choice of precursor is critical as its chemical and physical properties, such as solubility, thermal stability, and colloidal behavior, directly influence the morphology, purity, and performance of the final material. nih.govcsic.es The dicarboxylate nature of the decanedioate ligand allows for the formation of extended coordination networks, making the compound a useful model for studying the formation of coordination polymers and how ligand chain length affects solid-state structures.
Applications in Organometallic Chemical Vapor Deposition (OMCVD) and Atomic Layer Deposition (ALD)
Organometallic Chemical Vapor Deposition (OMCVD) and Atomic Layer Deposition (ALD) are thin-film deposition techniques that rely on volatile and thermally stable precursor compounds. mdpi.comwikipedia.org These processes are essential for fabricating high-quality, uniform films for applications in microelectronics and optoelectronics. wikipedia.org Key requirements for ALD/MOCVD precursors include sufficient volatility to allow for gas-phase transport, thermal stability to prevent premature decomposition, and high reactivity with a co-reagent on the substrate surface. mdpi.com
While specific, widespread applications of lead(II) decanedioate in OMCVD or ALD are not extensively documented in the literature, its characteristics as a lead carboxylate suggest potential utility. Its relatively long hydrocarbon chains could be modified to tune its volatility. For successful application in these techniques, the precursor must have a stable temperature window between vaporization and decomposition. mdpi.com The synthesis of lead-containing thin films, such as lead oxides or lead-based perovskites, could potentially utilize such a precursor, provided its volatility and reactivity can be optimized for the self-limiting surface reactions characteristic of ALD. wikipedia.org
Characterization of Precursor Solution Chemistry and Colloidal Formation
For solution-based processing of materials like lead-based perovskites, understanding the precursor solution chemistry is paramount. semanticscholar.org The state of the precursor in solution—whether it is fully dissolved or exists as colloidal particles—significantly impacts the crystallization process and the quality of the resulting film. nih.gov Colloidal uniformity in the precursor solution is a key factor in dictating the uniformity and defect density of the final material. nih.gov
Dynamic light scattering (DLS) is a technique used to characterize the size distribution of colloids in precursor solutions. nih.gov Studies on lead-based precursors have shown that the type of lead salt and additives can lead to the formation of iodoplumbate clusters and other colloids of varying sizes. nih.govsemanticscholar.org Non-uniform colloidal size can lead to poor film quality and phase impurity. nih.gov Controlling factors such as concentration, temperature, and ionic strength is crucial to manage colloidal formation. For instance, lead nitrate (B79036) solutions with concentrations above 0.5 M can form colloidal suspensions, while an optimal temperature range (25–40°C) can help control particle growth. The goal is to achieve a precursor solution with small, uniform colloids to ensure the formation of highly oriented, crystalline films with low defect densities. nih.gov
Table 3: General Characteristics of Precursor Solutions for High-Quality Film Deposition
| Characteristic | Ideal State | Non-Ideal State | Impact on Final Material |
|---|---|---|---|
| Colloidal Size | Small and uniform | Large and varied | Affects film uniformity and defect density. nih.gov |
| Solution Stability | Stable, no precipitation | Formation of aggregates/precipitates | Leads to inconsistent film morphology. csic.es |
| Chemical Purity | High purity | Presence of impurities | Can introduce defects and alter material properties. nih.gov |
Reagent in Specialized Organic and Inorganic Synthesis Processes
Lead(II) decanedioate is utilized as a reagent in a variety of specialized chemical synthesis processes. Its reactivity is centered on both the lead(II) ion and the decanedioate carboxylate groups. The compound can participate in several types of reactions, making it a versatile component in both organic and inorganic synthesis.
The lead(II) ion can undergo redox reactions. Under strong oxidizing conditions, using agents like potassium permanganate (B83412) or hydrogen peroxide, it can be oxidized to lead(IV). Conversely, in the presence of reducing agents, it can be reduced to metallic lead. The carboxylate groups of the decanedioate ligand can also take part in substitution reactions, where other metal ions replace the lead(II) ion, or the carboxylate itself is displaced by other ligands. These reactions allow for the synthesis of new lead compounds or the introduction of the decanedioate structure into other chemical systems.
Table 4: Reactivity Profile of Lead(II) Decanedioate
| Reaction Type | Description | Potential Reagents |
|---|---|---|
| Oxidation | The lead(II) ion is oxidized to lead(IV). | Strong oxidizing agents (e.g., KMnO₄, H₂O₂). |
| Reduction | The lead(II) ion is reduced to metallic lead (Pb⁰). | Reducing agents. |
| Substitution | The carboxylate groups react with other metal ions, or the ligand is replaced. | Other metal salts. |
Potential in Industrial Applications Beyond Polymer Stabilization
While historically known for its role as a thermal stabilizer in polymers like PVC, lead(II) decanedioate has potential in other industrial sectors. Its use is driven by the unique properties conferred by the combination of the heavy metal and the long-chain dicarboxylate ligand.
One of the most significant applications beyond polymer stabilization is as a corrosion inhibitor . As detailed previously, its ability to form a protective, adsorbed layer on metal surfaces makes it highly effective in preventing corrosion, especially in chloride-rich environments. This could be valuable for protective coatings and treatments for metals used in marine or industrial settings.
Additionally, lead(II) decanedioate serves as a model compound for fundamental chemical research. Its structure, featuring a dicarboxylate ligand that can bridge multiple metal centers, is ideal for studying the principles of coordination polymer formation. Understanding how the chain length of the ligand influences the final structure of these polymers provides valuable insights for the rational design of new materials with tailored properties.
The compound is also generally cited as a reagent in various chemical syntheses, which implies its utility in the production of other specialized chemicals.
Utilization in Lubricant and Coating Formulations
Lead(II) decanedioate and other lead compounds have historically been used as additives in lubricants and greases. ontosight.ai Their primary function is to enhance performance by reducing wear and tear on moving parts. ontosight.ai Organolead compounds, in general, can create protective films on metal surfaces, which is a desirable characteristic in high-pressure applications. vinatiorganics.com
In the context of coatings, sebacate esters, which are derivatives of sebacic acid, are utilized for their plasticizing and corrosion-inhibiting properties. For instance, disodium (B8443419) sebacate has been shown to be an effective corrosion inhibitor for acrylic-coated steel, mitigating issues like filiform corrosion. mdpi.com While not a direct application of lead(II) decanedioate, this highlights the utility of the sebacate group in protective coatings. Similarly, esters of sebacic acid, such as dioctyl sebacate (DOS), are used as oil coatings on materials like tinplate to provide protection and improve sliding properties. chrotex.gr
The thermal stability of lead carboxylates like lead(II) decanedioate makes them suitable for certain polymer formulations, where they can act as stabilizers.
Table 1: Properties of Lead(II) Decanedioate and Related Compounds
| Property | Value |
|---|---|
| Lead(II) Decanedioate | |
| Molecular Formula | C₁₀H₁₆O₄Pb |
| Molecular Weight | 407 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Water Solubility | Low |
| CAS Number | 29473-77-6 |
Source:
Function in Specialized Chemical Manufacturing Processes
In specialized chemical manufacturing, lead(II) decanedioate serves as a reagent in various chemical reactions and synthesis processes. The dicarboxylate nature of the sebacate ligand allows for the formation of coordination polymers, making it a valuable compound for studying the fundamental chemistry of lead-organic interactions and how chain length influences the solid-state structure of lead carboxylates.
Lead compounds, in general, are used to produce other lead-containing chemicals. wikipedia.org For example, lead(II) acetate (B1210297) is a precursor for making other lead compounds. wikipedia.org While specific large-scale manufacturing processes directly employing lead(II) decanedioate are not extensively documented in publicly available literature, its role as a reagent suggests its use in the synthesis of more complex molecules. The production of lead carboxylates often involves reacting lead oxide with the corresponding carboxylic acid at elevated temperatures.
The synthesis of polyesters like poly(glycerol sebacate) (PGS) typically involves the polycondensation of glycerol (B35011) and sebacic acid. frontiersin.orgnih.gov While this process does not directly use lead(II) decanedioate, it underscores the industrial importance of sebacic acid, the precursor to lead sebacate. The synthesis of other sebacate esters, like di-n-butyl sebacate, is also a significant industrial process, often used to create plasticizers. royalsocietypublishing.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Decanedioate;lead(2+) |
| Lead(II) acetate |
| Lead(II) decanedioate |
| Lead sebacate |
| Decanedioic acid |
| Sebacic acid |
| Dioctyl sebacate |
| Disodium sebacate |
| Di-n-butyl sebacate |
| Poly(glycerol sebacate) |
| Glycerol |
Source: mdpi.comchrotex.grwikipedia.orgfrontiersin.orgnih.govroyalsocietypublishing.org
Q & A
What are the standard methods for synthesizing lead decanedioate (lead sebacate) in laboratory settings?
Lead decanedioate is typically synthesized via a precipitation reaction between lead nitrate and sodium sebacate. Key steps include:
- Dissolving stoichiometric amounts of Pb(NO₃)₂ and Na₂(C₁₀H₁₆O₄) in deionized water under controlled pH (6–8) to avoid hydroxide formation.
- Filtering and drying the precipitate at 60–80°C for 24 hours.
- Characterizing purity via elemental analysis and FT-IR to confirm carboxylate coordination to Pb²⁺ .
Variations in reaction temperature, molar ratios, and aging time may influence crystallinity and yield, requiring optimization based on target applications .
Which spectroscopic and analytical techniques are most effective for characterizing lead decanedioate’s structural and thermal properties?
- FT-IR : Identifies symmetric/asymmetric carboxylate stretching (∼1400–1600 cm⁻¹) to confirm ligand coordination .
- XRD : Resolves crystal structure; Pb²⁺ typically adopts a distorted octahedral geometry with sebacate bridging .
- TGA/DSC : Quantifies thermal stability. Reported decomposition onset ranges from 250–300°C, influenced by sample purity and heating rate (5–10°C/min in N₂) .
- SEM-EDS : Assesses morphology and elemental composition, critical for applications in materials science .
How do solvent polarity and temperature affect the solubility of lead decanedioate?
Lead decanedioate exhibits low solubility in polar solvents (e.g., water, ethanol) due to its ionic lattice. In non-polar solvents (e.g., toluene), solubility increases marginally at elevated temperatures (∼60°C). Researchers should:
- Prepare saturated solutions under reflux conditions.
- Use gravimetric or UV-Vis methods to quantify solubility, noting discrepancies caused by impurities or incomplete dissolution .
What safety protocols are essential when handling lead decanedioate in laboratory experiments?
- Use fume hoods, gloves, and lab coats to prevent inhalation/contact.
- Store in sealed containers labeled with hazard symbols (toxic, environmental risk).
- Dispose of waste via approved heavy-metal disposal protocols. Regular blood lead level monitoring is recommended for frequent users .
How can researchers resolve contradictions in reported decomposition temperatures of lead decanedioate across studies?
Discrepancies often arise from differences in:
- Sample purity : Trace moisture or unreacted precursors lower decomposition points.
- Instrumental parameters : Heating rate and atmosphere (N₂ vs. air) affect oxidative stability.
- Data interpretation : Onset vs. peak temperatures in TGA curves.
Recommendations : Replicate experiments using standardized protocols (e.g., 10°C/min in N₂) and cross-validate with XRD to confirm phase purity post-analysis .
What computational approaches are used to model the coordination chemistry of lead decanedioate?
- Density Functional Theory (DFT) : Predicts Pb²⁺-carboxylate bond lengths and angles, aligning with XRD data.
- Molecular Dynamics (MD) : Simulates thermal behavior and ligand mobility in polymer matrices.
- QTAIM Analysis : Evaluates electron density topology to confirm ionic vs. covalent bonding character.
These models require validation against experimental spectroscopic data .
How should researchers statistically analyze variability in lead decanedioate’s electrochemical performance data?
- Perform triplicate cyclic voltammetry (CV) experiments to assess reproducibility.
- Apply ANOVA to identify significant differences in redox potentials or capacitance across batches.
- Use error propagation analysis when correlating electrochemical performance with crystallinity (from XRD) or surface area (from BET) .
What interdisciplinary applications of lead decanedioate are currently under investigation?
- Polymer Additives : As a thermal stabilizer in PVC, studied via torque rheometry and accelerated aging tests.
- Electronics : Dielectric properties in nanocomposites, measured using impedance spectroscopy.
- Environmental Remediation : Pb²⁺ sequestration via ion-exchange, though toxicity limits practical use.
Cross-disciplinary studies require collaboration with materials science and toxicology experts .
Notes on Methodology
- Literature Review : Prioritize peer-reviewed journals accessed via SciFinder or Web of Science, filtering for studies with detailed experimental protocols .
- Data Validation : Cross-check findings against multiple characterization techniques (e.g., XRD + FT-IR) to address instrumentation biases .
- Ethical Compliance : Adhere to institutional guidelines for heavy-metal research and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
